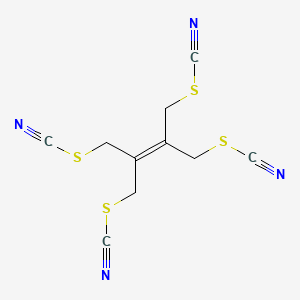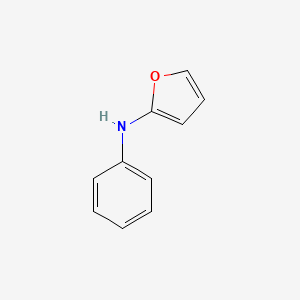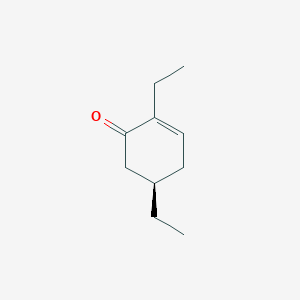
(5R)-2,5-diethylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-2,5-diethylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O It is a cyclic ketone characterized by the presence of two ethyl groups attached to the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-2,5-diethylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-diethylcyclohexanone with a suitable dehydrating agent can yield the desired compound. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of specific catalysts to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: (5R)-2,5-diethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(5R)-2,5-diethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It finds applications in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (5R)-2,5-diethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain pathways, leading to desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
(2S,5R)-2-Isopropyl-5-methylcyclohexanone: This compound shares a similar cyclohexanone structure but differs in the substituents attached to the ring.
(3R,5R)-3,5-Dihydroxycyclohexan-1-one: Another cyclic ketone with hydroxyl groups instead of ethyl groups.
Uniqueness: (5R)-2,5-diethylcyclohex-2-en-1-one is unique due to its specific arrangement of ethyl groups and the presence of a double bond in the cyclohexene ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
921199-70-4 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(5R)-2,5-diethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-3-8-5-6-9(4-2)10(11)7-8/h6,8H,3-5,7H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
NZGFXWPEURQNLY-MRVPVSSYSA-N |
Isomerische SMILES |
CC[C@@H]1CC=C(C(=O)C1)CC |
Kanonische SMILES |
CCC1CC=C(C(=O)C1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14178983.png)
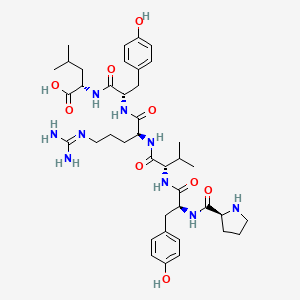
![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)

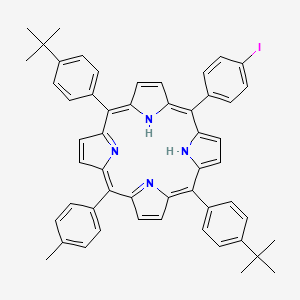
![4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14179008.png)
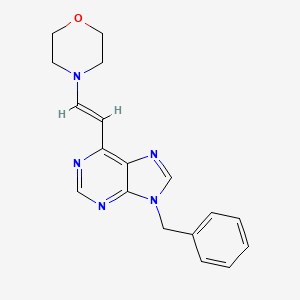
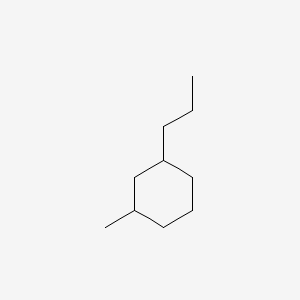
![3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14179022.png)
![2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline](/img/structure/B14179040.png)
